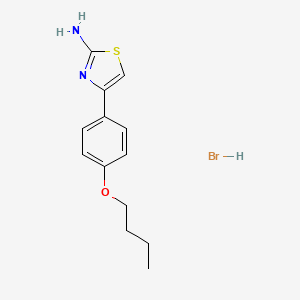

4-(4-Butoxyphenyl)-1,3-thiazol-2-amine hydrobromide

Description

4-(4-Butoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a thiazole derivative featuring a para-butoxyphenyl substituent and a hydrobromide salt. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their biological and industrial applications.

Properties

IUPAC Name |

4-(4-butoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS.BrH/c1-2-3-8-16-11-6-4-10(5-7-11)12-9-17-13(14)15-12;/h4-7,9H,2-3,8H2,1H3,(H2,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVYXJXNWSZHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CSC(=N2)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine hydrobromide can be achieved through the Hantzsch thiazole synthesis. This method involves the cyclization of α-haloketones with thioamides under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: 4-Butoxyaniline, α-haloketone, and thioamide.

Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrobromic acid, at elevated temperatures.

Procedure: The 4-Butoxyaniline is first reacted with the α-haloketone to form an intermediate. This intermediate then undergoes cyclization with the thioamide to form the thiazole ring. The final product is obtained as a hydrobromide salt.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Butoxyphenyl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation are typically sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted thiazoles.

Scientific Research Applications

Neuroprotective Effects

Thiazole derivatives, including 4-(4-butoxyphenyl)-1,3-thiazol-2-amine hydrobromide, have shown promise in neuroprotection. Research indicates that compounds with a thiazole scaffold can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease (AD). The inhibition of AChE leads to increased levels of acetylcholine, thus improving cognitive function in models of AD .

Key Findings:

- Inhibition of AChE and PARP-1 suggests potential for treating neurodegenerative diseases.

- Compounds have demonstrated protective effects against oxidative stress-induced neuronal apoptosis.

Anticancer Activity

The thiazole moiety has been linked to anticancer properties. Studies have shown that various 2-aminothiazole derivatives exhibit selective cytotoxicity against cancer cell lines such as breast, lung, and colon cancers. The introduction of substituents on the phenyl ring enhances the antitumor activity .

Case Study:

A study evaluated several thiazole derivatives against human cancer cell lines. Compounds exhibited IC50 values in the low micromolar range, indicating significant antiproliferative effects. Notably, certain compounds showed selective action towards glioblastoma and melanoma cells while maintaining low toxicity to normal cells .

Antimicrobial Properties

Thiazoles are recognized for their antimicrobial activity. The presence of specific substituents can enhance the antibacterial and antifungal efficacy of these compounds. For instance, studies have reported that thiazole derivatives can inhibit Gram-positive bacteria and fungi such as Candida albicans and Aspergillus niger .

Table: Summary of Antimicrobial Activity

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| 4-(4-butoxyphenyl)-1,3-thiazol-2-amine | Staphylococcus aureus | 32 µg/mL |

| 4-(4-butoxyphenyl)-1,3-thiazol-2-amine | Candida albicans | 42 µg/mL |

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

- Acetylcholinesterase Inhibition: Enhances cholinergic transmission.

- Antitumor Activity: Induces apoptosis in cancer cells through various pathways.

- Antimicrobial Action: Disrupts microbial cell membranes or inhibits essential enzymes.

Mechanism of Action

The mechanism of action of 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among thiazole derivatives arise from substituents on the phenyl ring and additional functional groups:

Key Observations :

- Electronic Effects : The butoxy group is electron-donating, contrasting with electron-withdrawing substituents like bromine (4-bromophenyl derivatives) or halogens (chloro/fluoro derivatives). This impacts charge distribution and binding interactions .

- Salt Forms : Hydrobromide salts (e.g., TH-644, GSK-205) improve solubility and stability compared to free bases .

Antimicrobial and Anticancer Activity

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives (e.g., p1–p10) exhibit antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) and anticancer activity against MCF-7 breast cancer cells (IC₅₀: 8–15 µM). Molecular docking studies suggest inhibition of ecKAS III and EGFR kinases .

- 4-(4-Butoxyphenyl) analog : While direct data are absent, the butoxy group’s lipophilicity may enhance membrane targeting, as seen in similar thiazole-based antimicrobial agents .

Anti-Inflammatory and Ion Channel Modulation

- GSK-205 blocks TRPV4 ion channels (IC₅₀: ~5 nM), highlighting utility in pain and inflammation management .

Physicochemical and ADME Properties

| Property | 4-(4-Butoxyphenyl)-Thiazol-2-amine Hydrobromide | 4-(4-Bromophenyl)-Thiazol-2-amine (p1) | TH-644 |

|---|---|---|---|

| Molecular Weight | 248.34 (free base) + 80.91 (HBr) = 329.25 g/mol | 379.29 g/mol (C₁₈H₁₅BrN₂O₂S) | 463.39 g/mol |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~4.0 |

| Solubility | Moderate (hydrobromide salt) | Low (free base) | Moderate |

| % Yield (Synthesis) | Not reported | 85% (p1) | Commercial |

| ADME Profile | Likely improved absorption due to lipophilicity | Moderate absorption (TPSA: 75 Ų) | High metabolic stability |

Notes:

Biological Activity

The compound 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine hydrobromide is part of a class of thiazole derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. Thiazole derivatives are known for their potential as therapeutic agents, particularly in cancer treatment, antimicrobial applications, and neuroprotection. This article aims to consolidate the current understanding of the biological activity of this compound, supported by relevant studies and data.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. The presence of various substituents on the thiazole ring can significantly affect their pharmacological properties. For instance, the introduction of lipophilic groups has been shown to enhance antitumor activity by improving the compound's ability to interact with cellular targets.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. For example, compounds similar to 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 8a | Colon | 1.61 |

| 8b | Melanoma | 1.98 |

| 8c | Breast | 0.2 - 1 |

| 8d | Leukemia | 75.5 |

These findings indicate that modifications to the phenyl and thiazole moieties can lead to enhanced cytotoxic effects against cancer cells .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been extensively studied. This compound has shown effectiveness against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 µg/mL |

| Chromobacterium violaceum | 0.008 µg/mL |

These compounds have been noted for their selectivity towards bacterial topoisomerases, which are crucial targets in bacterial cell division .

Neuroprotective Effects

In addition to its antitumor and antimicrobial activities, research indicates that thiazole derivatives may possess neuroprotective properties. For example, compounds similar to 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine have been evaluated for their ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide:

| Compound | Neuroprotection (%) |

|---|---|

| 3e | 53 |

| Ferulic Acid (reference) | 77 |

This suggests that these compounds may be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Antitumor Efficacy : A study reported that a series of thiazole derivatives exhibited significant antiproliferative activity against human glioblastoma U251 cells and melanoma WM793 cells while showing low toxicity to normal cells.

- Antimicrobial Screening : Another investigation found that certain thiazole derivatives were more effective than traditional antibiotics like ampicillin and streptomycin against resistant bacterial strains.

- Neuroprotection : A recent study demonstrated that specific thiazole derivatives could reduce inflammatory cytokines in a neuronal cell model, indicating potential applications in neuroinflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Butoxyphenyl)-1,3-thiazol-2-amine hydrobromide with high purity?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 4-butoxybenzaldehyde and thiourea derivatives in ethanol under reflux, catalyzed by glacial acetic acid. Post-reaction, the hydrobromide salt is precipitated by adjusting pH and purified via recrystallization from a DMSO/water mixture (2:1) . Key steps include monitoring reaction progress via TLC and confirming product identity using melting point analysis and elemental composition (CHNS).

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR (in DMSO-d₆ to observe aromatic protons and thiazole ring signals), FT-IR (to confirm N-H stretching at ~3300 cm⁻¹ and C-S bonds at ~650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Single-crystal X-ray diffraction is recommended for definitive confirmation of stereochemistry and hydrogen bonding patterns in the hydrobromide salt .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility profiling in polar (water, ethanol) and non-polar solvents (DCM, ethyl acetate) at 25°C and 60°C. Stability studies should include accelerated degradation tests under acidic/alkaline conditions (pH 3–10) and UV-Vis spectroscopy to monitor photodegradation over 72 hours. Use HPLC with a C18 column for quantifying degradation products .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on transition states and energy barriers for key steps like cyclization. Use molecular docking to predict interactions with biological targets (e.g., phosphodiesterases) and parametric methods (e.g., COSMO-RS) to simulate solvent effects. Pair computational results with experimental validation via kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer : Design dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to account for variability in membrane permeability. Use isotopic labeling (e.g., ³H or ¹⁴C) to track metabolite formation and validate target engagement via SPR (surface plasmon resonance). Cross-reference findings with structural analogs (e.g., 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives) to identify substituent-dependent activity trends .

Q. How can reaction engineering improve scalability while minimizing hazardous byproducts?

- Methodological Answer : Implement continuous-flow reactors with in-line FT-IR monitoring to control exothermic reactions and reduce waste. Optimize catalyst loading (e.g., POCl₃ or Amberlyst-15) via Design of Experiments (DoE) to enhance yield. Utilize membrane separation technologies (e.g., nanofiltration) for efficient solvent recovery and byproduct removal .

Q. What advanced techniques characterize the compound’s solid-state properties and polymorphic forms?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphs. Use dynamic vapor sorption (DVS) to study hygroscopicity and its impact on hydrobromide salt stability. Pair with solid-state NMR to analyze lattice interactions and amorphous content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.